Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC16764671
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O3 |
|---|---|
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | ethyl 1-(oxan-4-yl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H16N2O3/c1-2-16-11(14)9-7-12-13(8-9)10-3-5-15-6-4-10/h7-8,10H,2-6H2,1H3 |
| Standard InChI Key | RZFOLWDLGZXNIY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN(N=C1)C2CCOCC2 |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Nomenclature
The compound’s IUPAC name, ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate, reflects its core structure:
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A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a tetrahydro-2H-pyran-4-yl group (a six-membered oxygen-containing ring) and at the 4-position with an ethyl ester (-COOEt).
Key differences from related compounds include:
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The THP group’s position: At the 4-position of the pyran ring compared to the 2-position in ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate .
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The absence of a 3-iodo substituent, which is present in the analog described in PubChem CID 58486565 .
Molecular Formula and Weight
The molecular formula is CHNO, derived by modifying the parent ethyl 1H-pyrazole-4-carboxylate (CHNO ) with a tetrahydropyranyl group (CHO). The molecular weight is 224.26 g/mol, calculated as follows:
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THP group: 85.12 g/mol (CHO)
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Total: 140.14 + 85.12 = 225.26 g/mol (minor discrepancies may arise from isotopic variations).
Synthesis and Manufacturing
Synthetic Routes
The synthesis likely involves functionalization of ethyl 1H-pyrazole-4-carboxylate through alkylation or nucleophilic substitution to introduce the THP group. A plausible pathway includes:
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Protection of the pyrazole nitrogen with a tetrahydropyranyl group using reagents like 4-chlorotetrahydropyran under basic conditions (e.g., potassium carbonate in DMF) .
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Purification via silica gel chromatography, as demonstrated in the synthesis of ethyl 1H-pyrazole-4-carboxylate .
Table 1: Comparative Synthetic Conditions for Pyrazole Derivatives
Challenges in Synthesis
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Regioselectivity: Ensuring substitution at the 1-position of the pyrazole requires careful control of reaction conditions.
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Steric hindrance: The bulky THP group may reduce reaction efficiency, necessitating optimized temperatures or catalysts.
Physicochemical Properties
Solubility and Lipophilicity
| Property | Ethyl 1H-Pyrazole-4-Carboxylate | Target Compound (Estimate) |
|---|---|---|
| Molecular Weight | 140.14 g/mol | 225.26 g/mol |
| Log P | 0.63 | 1.2–1.5 |
| Solubility (Water) | 9.88 mg/mL | <5 mg/mL |
| TPSA | 54.98 Ų | ~70 Ų |
Spectroscopic Characteristics
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NMR: The THP group’s protons would appear as multiplet signals between 1.5–4.5 ppm, while the pyrazole ring’s protons resonate near 7.5–8.5 ppm .
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IR: Strong carbonyl stretch (~1700 cm) from the ester group and C-O-C vibrations (~1100 cm) from the THP moiety.
Applications and Research Findings
Pharmaceutical Relevance
Pyrazole derivatives are explored as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The THP group enhances metabolic stability by shielding reactive sites, a strategy employed in prodrug design .
Biological Activity
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Enzyme inhibition: Pyrazole carboxylates often target enzymes like COX-2 or MAP kinases.
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Anticancer potential: Analogous iodinated compounds show activity against tumor cell lines .
| Target | Mechanism | Example Compound |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Celecoxib analogs |
| MAP Kinase | Antiproliferative | Doramapimod derivatives |
| Bacterial DNA gyrase | Antibacterial | Ciprofloxacin-like agents |
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